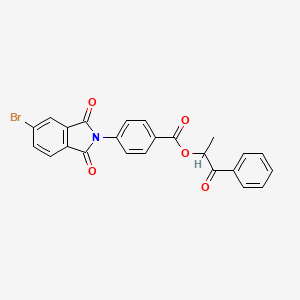![molecular formula C21H24N2O B3947713 N-{[1-(diphenylmethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}acetamide](/img/structure/B3947713.png)
N-{[1-(diphenylmethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}acetamide
描述
N-{[1-(diphenylmethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}acetamide, also known as DPA or DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein present in various tissues, including the brain, heart, and immune cells. DPA has been extensively studied in scientific research for its potential applications in imaging and therapeutic interventions.
作用机制
N-{[1-(diphenylmethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}acetamide binds to the TSPO in the outer mitochondrial membrane, leading to the activation of various signaling pathways. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the immune response, reduce oxidative stress, and promote cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It can modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This compound can also reduce oxidative stress by increasing the expression of antioxidant enzymes. In addition, this compound has been shown to promote cell survival by inhibiting apoptosis.
实验室实验的优点和局限性
N-{[1-(diphenylmethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}acetamide has several advantages as a research tool, including its high selectivity and affinity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its high cost and the need for specialized equipment for PET imaging.
未来方向
There are several future directions for the use of N-{[1-(diphenylmethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}acetamide in scientific research. One potential application is in the development of TSPO-targeted therapies for various diseases, including neurodegenerative disorders and cancer. Another direction is the investigation of the role of TSPO in immune cell function and inflammation. Finally, the development of new TSPO ligands with improved selectivity and affinity could lead to more accurate and sensitive imaging techniques.
科学研究应用
N-{[1-(diphenylmethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}acetamide has been extensively used in scientific research as a ligand for TSPO imaging. Positron emission tomography (PET) imaging using this compound can provide valuable information about the distribution and density of TSPO in various tissues. This imaging technique has been used in preclinical and clinical studies to investigate the role of TSPO in various diseases, including neurodegenerative disorders, cancer, and inflammation.
属性
IUPAC Name |
N-[(1-benzhydryl-3,6-dihydro-2H-pyridin-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-17(24)22-15-18-9-8-14-23(16-18)21(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-7,9-13,21H,8,14-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGJXEZNOCEOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CCCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-butyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3947630.png)
![1-(4-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947635.png)
![3-(3-methoxyphenyl)-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3947641.png)

![ethyl 1-{3-[(2-methylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3947657.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B3947664.png)




![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B3947695.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B3947706.png)
![methyl 4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate](/img/structure/B3947720.png)
![methyl 5-[(diisopropylamino)methyl]-2-furoate hydrochloride](/img/structure/B3947723.png)